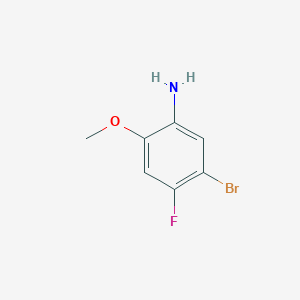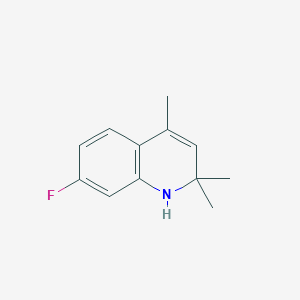
(3-Brom-2-methoxyphenyl)boronsäure
Übersicht
Beschreibung
“(3-Bromo-2-methoxyphenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to two hydroxyl groups and one carbon-containing group . It has a molecular weight of 230.85 .
Synthesis Analysis
Boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are typically synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of boronic acids .
Molecular Structure Analysis
The molecular formula of “(3-Bromo-2-methoxyphenyl)boronic acid” is C7H8BBrO3 . The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital, orthogonal to the three substituents, which are oriented in a trigonal planar geometry .
Chemical Reactions Analysis
Boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can participate in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . One of the most important applications of boronic acids is the Suzuki–Miyaura coupling .
Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are usually bench stable, easy to purify, and often even commercially available .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
(3-Brom-2-methoxyphenyl)boronsäure: ist ein zentrales Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist ein Eckpfeiler in der organischen Chemie und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Aryl- oder Vinylboronsäuren und Aryl- oder Vinylhalogeniden oder Triflaten. Sie wird häufig bei der Synthese komplexer organischer Moleküle eingesetzt, darunter Pharmazeutika, Agrochemikalien und organische Materialien.
Materialwissenschaften: Optoelektronische Geräte
In den Materialwissenschaften, insbesondere bei der Entwicklung organischer optoelektronischer Geräte, kann This compound zur Synthese konjugierter Moleküle verwendet werden, die Teil von lichtaktiven Systemen sind . Diese Systeme finden Anwendung in Solarzellen, organischen LEDs und Photodetektoren.
Optimierung enzymatischer Assays
Dieses Boronsäurederivat wird zur Optimierung enzymatischer Assays verwendet, beispielsweise für Inhibitoren der epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase (EGFR-TK) . Diese Assays sind entscheidend für die Entwicklung von Krebstherapien, da sie die Bewertung der Wirksamkeit von Inhibitoren unterstützen.
Wirkmechanismus
Target of Action
The primary target of (3-Bromo-2-methoxyphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the (3-Bromo-2-methoxyphenyl)boronic acid, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (3-Bromo-2-methoxyphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of (3-Bromo-2-methoxyphenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of (3-Bromo-2-methoxyphenyl)boronic acid can be influenced by environmental factors. For example, the reaction conditions, such as temperature and pH, can affect the rate and outcome of the Suzuki–Miyaura coupling reaction . Additionally, the presence of other substances, such as ethers, can catalyze the reaction .
Zukünftige Richtungen
Boronic acids have risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Therefore, the future research and development of boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are expected to continue to grow.
Biochemische Analyse
Biochemical Properties
(3-Bromo-2-methoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between two organic molecules, facilitated by a palladium catalyst and a base . The compound interacts with various enzymes and proteins, including palladium complexes, which are essential for the transmetalation step in the coupling reaction . The nature of these interactions involves the transfer of the boronic acid group to the palladium complex, forming a new carbon-carbon bond.
Cellular Effects
The effects of (3-Bromo-2-methoxyphenyl)boronic acid on various types of cells and cellular processes are significant. It influences cell function by participating in the synthesis of biologically active molecules, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can be used to synthesize molecules that modulate signaling pathways, leading to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, (3-Bromo-2-methoxyphenyl)boronic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to palladium complexes during the Suzuki-Miyaura coupling reaction, facilitating the transfer of the boronic acid group to form a new carbon-carbon bond . This process involves the oxidative addition of the organic halide to the palladium complex, followed by transmetalation and reductive elimination steps.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Bromo-2-methoxyphenyl)boronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to air and moisture can lead to degradation, affecting its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of (3-Bromo-2-methoxyphenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
(3-Bromo-2-methoxyphenyl)boronic acid is involved in various metabolic pathways, including those catalyzed by enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by participating in the synthesis of biologically active molecules . For example, it can be used to synthesize compounds that modulate metabolic pathways, leading to changes in the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of (3-Bromo-2-methoxyphenyl)boronic acid within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound can interact with specific transporters that facilitate its uptake into cells, where it can accumulate and exert its biochemical effects . Additionally, binding proteins can influence the localization and distribution of the compound within different cellular compartments.
Subcellular Localization
The subcellular localization of (3-Bromo-2-methoxyphenyl)boronic acid is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can participate in biochemical reactions and influence cellular processes.
Eigenschaften
IUPAC Name |
(3-bromo-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYYRNDZOSXTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698896 | |
| Record name | (3-Bromo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-80-5 | |
| Record name | B-(3-Bromo-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


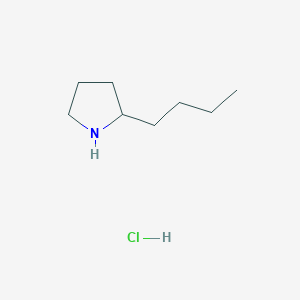
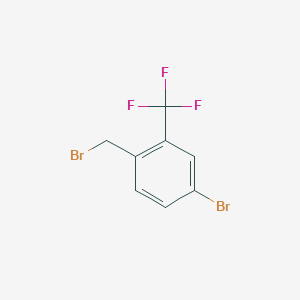


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)

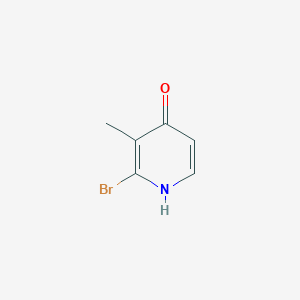
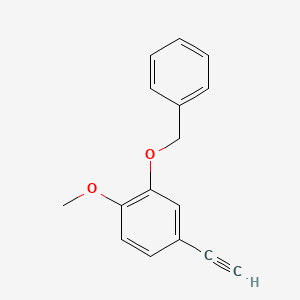

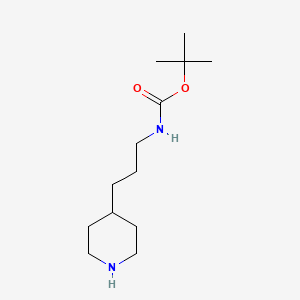
![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)
